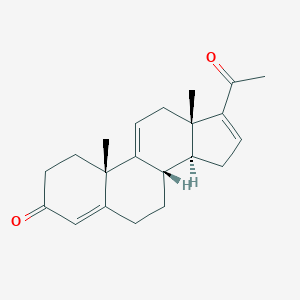
Pregna-4,9(11),16-triene-3,20-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Pregna-4,9(11),16-triene-3,20-dione and its analogues typically involves multi-step chemical processes. A notable example is the three-step synthesis from 3 beta-hydroxy-16 alpha, 17-epoxy-16 beta-methyl-5 alpha-pregn-9(11)-en-20-one, achieving an overall yield of 35%. These compounds are characterized spectroscopically, discussing the 13C NMR shielding effects briefly (García‐Martínez, Reyes-López, & Joseph-Nathan, 1993).
Molecular Structure Analysis
The molecular structure of Pregna-4,9(11),16-triene-3,20-dione derivatives has been elucidated using various spectroscopic techniques, including 1H and 13C NMR. Studies have confirmed structures of metabolites formed during the microbial conversion, emphasizing the significance of mass spectrometry and NMR spectroscopy in determining structural configurations (Fokina & Donova, 2003).
Wissenschaftliche Forschungsanwendungen
Intermediate for Synthesizing Corticoids : It serves as an important intermediate for synthesizing corticoids like hydrocortisone and prednisolone (Lưu Đức Huy et al., 2015).
Precursor for Corticosteroids in Industry : Pregnatetraenedione is used as a useful precursor for synthesizing corticosteroids in industrial settings (Yongjun Liu et al., 2022).
Synthesis of Fluorometholone : Chemoelective hydrogenation of a derivative of this compound led to the synthesis of fluorometholone, a corticosteroid, with a 45% overall yield (Andrés Marcos-Escribano et al., 2009).
Improved Biodehydrogenation Process : Research focused on improving the biodehydrogenation of this compound, a precursor of corticosteroids, rather than its direct therapeutic applications (Jin Huang et al., 2012).
Synthesis of Steroid Analogues : It is involved in the synthesis of steroid analogues with aromatic C-rings, such as 17-hydroxy-18-nor-17α-pregna-4,8,11,13-tetraene-3,20-dione (P. Burden et al., 1987).
Skeletal Rearrangement in Steroids : A skeletal rearrangement of the steroidal 1,3-diene to 3 was observed in a reaction involving this compound (O. P. Shestak et al., 1988).
Tritium-Labeled Analogues for Therapeutic Applications : Tritium-labeled analogues of progesterone, such as a derivative of this compound, have potential therapeutic applications (V. Shevchenko et al., 1998).
Conversion by Nocardioides simplex VKM : The bacterium Nocardioides simplex VKM Ac-2033D selectively produces precursors to modern glucocorticoids from 9alpha-hydroxyandrostenes through conversion of a related compound (V. Fokina & M. Donova, 2003).
Zukünftige Richtungen
The future directions of Pregna-4,9(11),16-triene-3,20-dione research could involve further studies on its synthesis and its use as a common intermediate in the synthesis of some impurities related to dexamethasone and mometasone . Additionally, more research could be conducted on its potential use in the treatment of Duchenne Muscular Dystrophy .
Eigenschaften
IUPAC Name |
(8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,12,16,18H,4-5,7-8,10-11H2,1-3H3/t16-,18-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEZJENWQRMZIX-BVPXEZJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pregna-4,9(11),16-triene-3,20-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



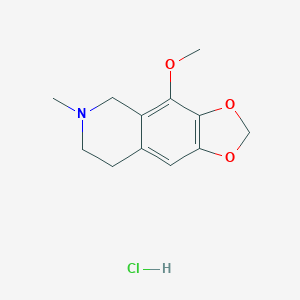
![Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate](/img/structure/B41910.png)
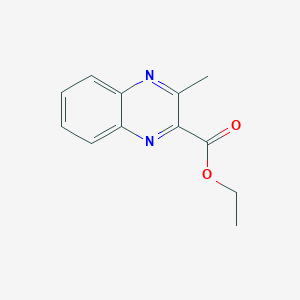
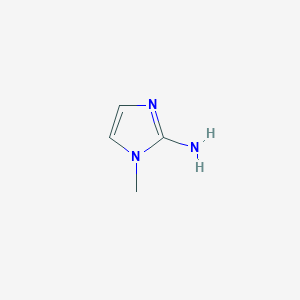
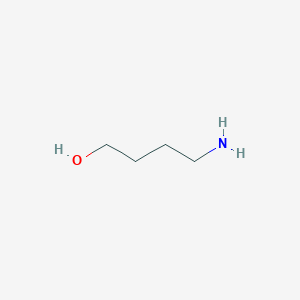
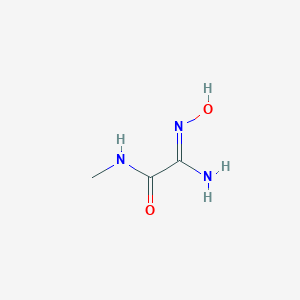
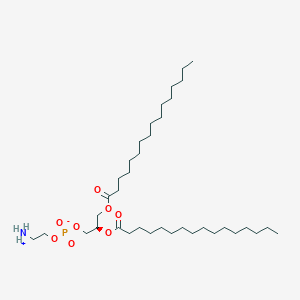
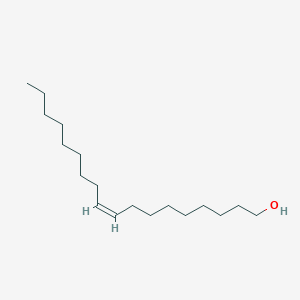
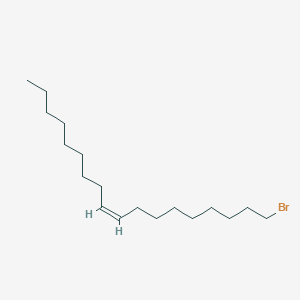
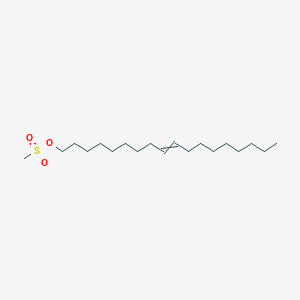
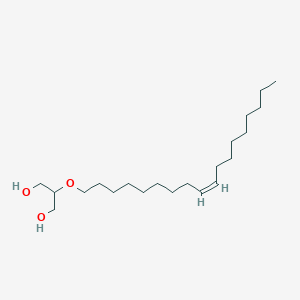
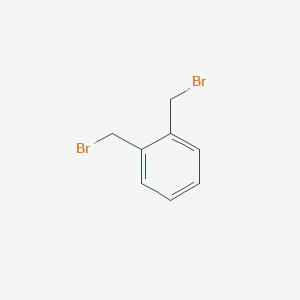
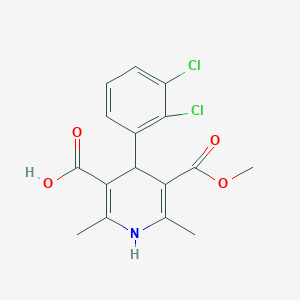
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)